Amooranin

Description

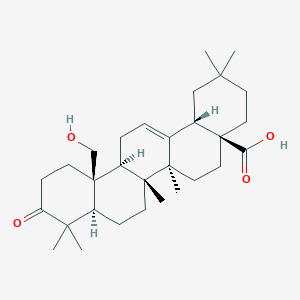

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)13-15-29(24(33)34)16-14-27(5)19(20(29)17-25)7-8-22-28(27,6)11-9-21-26(3,4)23(32)10-12-30(21,22)18-31/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30+/m0/s1 |

InChI Key |

SEOWASFHYNYGBU-RHXAIUOTSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(CCC(=O)C3(C)C)CO |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)CO)C)C2C1)C)C(=O)O)C |

Synonyms |

25-hydroxy-3-oxoolean-12-en-28-oic acid amooranin |

Origin of Product |

United States |

Natural Origin and Isolation Methodologies of Amooranin

Botanical Source Identification: Amoora rohituka (Meliaceae Family)

The principal botanical source of amooranin is Amoora rohituka (Roxb.) Wight & Arn, also known by the synonym Aphanamixis polystachya (Wall.) R.Parker. researchgate.netglobalresearchonline.netkew.org This plant belongs to the Meliaceae family, which is known for containing various plant metabolites including terpenoids, flavonoids, glycosides, and anthraquinones. researchgate.net Amoora rohituka is recognized as an important Indian medicinal plant and is utilized in several traditional herbal formulations. researchgate.net

Geographic Distribution and Ethnobotanical Significance of Amoora rohituka

Amoora rohituka is distributed throughout India, particularly in evergreen forests. researchgate.net It is also found in other parts of Asia, including Bangladesh and Southeast Asia, growing in tropical regions. globalresearchonline.netkew.orgresearchgate.net The plant is commonly known by various names such as "Rohituka" or "Pittraj". researchgate.netglobalresearchonline.netresearchgate.netresearchgate.net

In traditional systems of medicine, particularly Ayurveda in India, Amoora rohituka has significant ethnobotanical importance. globalresearchonline.netresearchgate.netcancernetwork.com Different parts of the plant, including the stem bark, seeds, leaves, and roots, have been used in herbal medicine. globalresearchonline.netelixirpublishers.com Traditionally, the stem bark and seeds have been reported as useful in treating conditions such as splenomegaly, liver disorders, and tumors. researchgate.netmdpi.com The seeds are also credited with anthelmintic, laxative, and refrigerant activities and are used for blood diseases and reducing muscular pain. globalresearchonline.netelixirpublishers.com The bark and seeds are reported to be useful for ulcers. globalresearchonline.net

Advanced Extraction Techniques for this compound from Plant Materials

The extraction of bioactive compounds like this compound from plant materials involves various techniques aimed at separating the desired compounds from the plant matrix. The choice of extraction method can depend on factors such as the nature of the plant material, the solvent used, pH, temperature, and the solvent-to-sample ratio. nih.gov

Commonly used extraction procedures in medicinal plant studies include maceration, digestion, decoction, infusion, percolation, and Soxhlet extraction. nih.gov More advanced techniques such as superficial extraction, ultrasound-assisted extraction, and microwave-assisted extraction are also employed. nih.gov For Amoora rohituka, studies have involved the extraction of stem bark using solvents like methanol, ethyl acetate, and dichloromethane (B109758) at room temperature. researchgate.netibbj.org Successive Soxhlet extraction with different solvents has also been described for plant materials. phytopharmajournal.comms-editions.cl

Detailed research findings on specific extraction yields for this compound using different methods from Amoora rohituka stem bark are crucial for optimizing isolation protocols. For instance, one study mentions that crude extracts were prepared by adding absolute ethanol (B145695) to powdered plant material and extracting for 24 hours on a rocker. iiarjournals.org The solution was then filtered. iiarjournals.org Another study on A. rohituka leaves mentions successive Soxhlet extraction with petroleum ether, benzene, chloroform (B151607), and methanol. phytopharmajournal.com

Chromatographic and Other Separation Protocols for this compound Isolation

Following extraction, the isolation and purification of this compound from the crude plant extract typically involve various separation protocols, with chromatography being a primary method. nih.govms-editions.clmtu.eduresearchgate.net Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

Common chromatographic methods used in natural product isolation include paper chromatography, thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). nih.govms-editions.clmtu.edu Other techniques like column chromatography using various stationary phases such as silica (B1680970) gel or Sephadex can also be employed for preliminary separation and fractionation. ibbj.orgmdpi.com

In the isolation of compounds from Amoora rohituka, chromatographic separation has been utilized. One study on isolating compounds from Amoora rohituka stem bark described successive extraction followed by chromatography on a silica gel column, eluting with solvent mixtures of increasing polarity. ibbj.org TLC was used to monitor the separation process. ibbj.orgmdpi.comherbmedpharmacol.com Preparative HPLC can be used for further purification of fractions to obtain pure compounds. mdpi.comnih.gov The identification and characterization of isolated compounds are then performed using spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govms-editions.cl

Chemical Synthesis and Structural Derivatization of Amooranin and Analogs

Semi-synthetic Approaches for Amooranin and its Structural Analogs

Semi-synthetic routes are employed to obtain this compound and its analogs, often utilizing naturally occurring triterpenoids, such as oleanolic acid, as starting materials google.comnih.gov. Oleanolic acid, which shares a similar skeleton with this compound, can be chemically modified to yield this compound and its derivatives google.com. This approach leverages the availability of natural precursors to synthesize target compounds.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are driven by the objective of enhancing its biological activities, particularly its cytotoxic effects researchgate.netscispace.com. Structural modifications are explored to identify compounds with superior properties compared to the parent compound researchgate.net.

Methyl this compound (AMR-Me), also known as methyl-25-hydroxy-3-oxoolean-12-en-28-oate, is a significant semi-synthetic derivative of this compound researchgate.netresearchgate.net. It has demonstrated superior cytotoxic effects against certain cancer cell lines compared to this compound researchgate.netresearchgate.netscispace.com. A novel method for the large-scale synthesis of pure AMR-Me has been developed, reducing the reliance on natural sources for obtaining this compound nih.govnih.gov. The synthesis of AMR-Me can involve using oleanolic acid as a starting material in an oxidation process google.com. A schematic illustration of AMR-Me synthesis involving reagents like Jones' reagent, benzyl (B1604629) chloride, potassium carbonate, ethyleneglycol, p-TsOH, sodium periodate, ruthenium(III) chloride, and tetrabutylammonium (B224687) bromide has been described google.com.

Studies exploring the structure-activity relationships (SAR) of this compound derivatives aim to understand how modifications to the chemical structure influence biological activity researchgate.net. While the provided results highlight that AMR-Me exhibits superior cytotoxic activity compared to this compound, suggesting the importance of the methyl ester modification researchgate.netresearchgate.netscispace.com, detailed SAR studies systematically investigating various structural alterations are mentioned in the context of triterpenoids in general nih.gov. The development of new derivatives by structural modification of this compound has been pursued due to the relatively weak antineoplastic activity of the plant-derived compound researchgate.netscispace.com.

Methyl this compound (AMR-Me) Synthesis and Modifications

Laboratory Methodologies for this compound Analog Preparation

Laboratory methodologies for preparing this compound analogs involve chemical synthesis techniques, including semi-synthetic routes starting from precursors like oleanolic acid google.comnih.gov. These methods may involve oxidation processes and other chemical transformations to introduce or modify functional groups on the triterpene skeleton google.com. The development of specific synthetic methods, such as the novel large-scale synthesis of AMR-Me, is crucial for providing sufficient material for further research and development nih.govnih.gov.

Advanced Analytical Characterization of Amooranin and Its Derivatives

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Amooranin. These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like this compound. measurlabs.com It provides unparalleled insight into the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex structure of this triterpenoid (B12794562).

Key NMR experiments for this compound analysis include:

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shift, integration, and splitting patterns of the proton signals help to identify different types of protons (e.g., olefinic, methine, methylene, and methyl protons).

¹³C NMR (Carbon NMR): This technique reveals the number of distinct carbon atoms and their chemical environments (e.g., carbonyl, olefinic, quaternary, methine, methylene, and methyl carbons).

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms. Correlation Spectroscopy (COSY) identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, which is vital for assembling the complete molecular structure.

The structural confirmation of this compound relies heavily on the combined interpretation of these NMR data. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Triterpenoid Skeleton Similar to this compound

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

| 3 | 218.1 | - |

| 12 | 128.5 | 5.35 (t) |

| 13 | 138.2 | - |

| 25 | 72.9 | 3.40 (d), 3.25 (d) |

| 28 | 180.5 | - |

Note: This table is illustrative and represents typical chemical shifts for the core structure of an oleanane-type triterpenoid. Actual values for this compound would be determined from experimental data.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. rsc.org It also provides valuable information about the compound's structure through fragmentation analysis.

In the analysis of this compound, MS is often coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). This hyphenation allows for the separation of this compound from other components in a mixture before it enters the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental formula of the compound. Fragmentation patterns observed in the mass spectrum offer clues to the structural motifs present in the molecule. rsc.org The structure of this compound has been confirmed in part by mass spectrometry. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. spectra-analysis.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, characteristic IR absorption bands would indicate the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups, which are key features of its triterpenoid structure. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. technologynetworks.comlibretexts.org The presence of chromophores, such as the α,β-unsaturated ketone system in the A-ring and the double bond in the C-ring of the oleanane (B1240867) skeleton, would result in characteristic UV absorption maxima. msu.edu This technique is also useful for quantifying the concentration of this compound in solution. mkjc.in

Table 2: Characteristic Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| IR (KBr, cm⁻¹) | ~3450, ~1700, ~1650 | -OH (hydroxyl), C=O (carboxyl & ketone), C=C (olefinic) |

| UV (MeOH, nm) | ~215 | α,β-unsaturated ketone chromophore |

Note: The values presented in this table are approximate and characteristic for the functional groups found in this compound.

Mass Spectrometry (MS) Applications for this compound Profiling

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its derivatives. scispace.com It is employed for both purity assessment and quantification. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

Detection is commonly achieved using a UV detector set at a wavelength where this compound exhibits maximum absorbance. mkjc.inresearchgate.net The retention time of the this compound peak serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in the analysis of this compound, particularly for volatile derivatives or after chemical modification to increase volatility. medilam.ac.ir The compound is first separated based on its boiling point and interaction with the GC column, and then detected and identified by mass spectrometry. remedypublications.com

GC-MS has been utilized to characterize isolated this compound and to assess its purity. researchgate.net The resulting mass spectrum provides a molecular fingerprint that can be compared with spectral libraries for identification.

Table 4: Illustrative GC-MS Method Parameters for Derivatized this compound Analysis

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Start at 150°C, ramp to 300°C |

| MS Detector | Electron Ionization (EI), 70 eV |

High-Performance Liquid Chromatography (HPLC) of this compound

Advanced Biophysical Techniques for Ligand-Target Interaction Studies

The comprehensive characterization of the interaction between a ligand and its biological target is fundamental to understanding its mechanism of action and for guiding further drug development. Advanced biophysical techniques provide invaluable insights into the thermodynamics, kinetics, and structural basis of these interactions at a molecular level. While extensive research has highlighted the biological activities of this compound, particularly its anticancer properties, detailed biophysical studies on its direct molecular interactions are still emerging. researchgate.netmdpi.comnih.govcapes.gov.brresearchgate.net This section will review the application of such techniques, focusing on the available data for this compound and its derivatives.

Computational Modeling and Molecular Docking

In the absence of extensive experimental biophysical data for this compound, computational methods such as molecular docking serve as a powerful preliminary tool to predict and analyze potential ligand-target interactions. These in silico techniques model the binding of a small molecule to the three-dimensional structure of a protein, estimating the binding affinity and identifying key interacting residues.

A recent study exploring novel drug targets for basal cell carcinoma identified Caspase-8 (CASP8), a key enzyme in the apoptosis pathway, as a potential target for this compound. nih.gov To investigate this, molecular docking was performed to evaluate the binding affinity between this compound and the CASP8 protein. nih.gov The results indicated a stable binding, with a calculated binding energy that suggests a favorable interaction. nih.gov

| Compound | Target Protein | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| This compound | CASP8 | -7.2 | nih.gov |

This computational finding suggests that this compound may exert its pro-apoptotic effects through direct interaction with key proteins in the cell death machinery. nih.gov However, it is crucial to note that these are predictive data and require experimental validation by direct biophysical methods.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (typically the protein target) is immobilized. This technique provides quantitative information on the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of the interaction.

While SPR has been utilized to study the binding of other triterpenoids to their protein targets, specific SPR data for the interaction of this compound with a particular protein are not extensively reported in the available literature. science.gov The application of SPR would be a critical next step to experimentally validate the predicted interaction between this compound and targets like CASP8 and to quantify the binding affinity and kinetics.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. By titrating a ligand into a solution containing its binding partner, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding process, revealing the driving forces behind the interaction.

To date, there are no published studies found that utilize ITC to characterize the interaction of this compound with a protein target. Such an analysis would be highly valuable, complementing the kinetic data from SPR by providing a deeper understanding of the thermodynamic forces (e.g., hydrogen bonding, hydrophobic interactions) that govern the binding of this compound to its targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed structural and dynamic information about ligand-target interactions in solution. Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect (trNOE) can be used to identify the binding interface on both the protein and the ligand, determine binding affinities, and characterize the conformation of the ligand when bound to its target.

The structure of this compound itself, also known as 25-hydroxy-3-oxoolean-12-en-28-oic acid, was elucidated using NMR spectroscopy. nih.govresearchgate.net However, the application of NMR to study its binding to a protein target has not been reported. Ligand-observed or protein-observed NMR experiments would be instrumental in mapping the specific amino acid residues involved in the interaction with this compound and understanding any conformational changes that occur upon binding.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. Obtaining a crystal structure of a protein-ligand complex provides definitive evidence of binding and reveals the precise orientation of the ligand in the binding pocket, as well as the specific atomic interactions (e.g., hydrogen bonds, van der Waals contacts) that stabilize the complex.

While the crystal structures of other triterpenoids in complex with their protein targets have been solved, there are currently no publicly available crystal structures of this compound bound to a protein. nih.govgoogle.com Co-crystallization of this compound with a target like CASP8 would provide unparalleled structural insights into its mechanism of action and would be invaluable for structure-based drug design efforts to develop more potent and selective derivatives.

Molecular and Cellular Investigations of Amooranin Bioactivity

Cellular Responses to Amooranin Exposure

Exposure of various cell lines, including those derived from breast carcinoma, colon carcinoma, and leukemia, to this compound has been shown to elicit significant cellular responses researchgate.netnih.govresearchgate.netillinois.edu. These responses include the inhibition of cell proliferation and alterations in the distribution of cells across different phases of the cell cycle researchgate.netcancernetwork.comaacrjournals.orgresearchgate.net.

Cell Proliferation Inhibition Mechanisms

This compound has demonstrated the ability to inhibit cell proliferation in a variety of cancer cell lines researchgate.netcancernetwork.comillinois.edu. This antiproliferative effect is a key aspect of its potential therapeutic utility. Research suggests that this inhibition is closely linked to its ability to induce apoptosis and perturb the cell cycle researchgate.netcancernetwork.comaacrjournals.org. For instance, studies on human breast cancer cells (MCF-7 and MDA-MB-231) and human acute lymphoblastic leukemia cells have shown that this compound's methyl ester derivative suppresses proliferation through apoptosis-inducing mechanisms researchgate.net. This compound has also been reported to downregulate genes involved in angiogenesis, a process crucial for tumor growth and proliferation cancernetwork.com.

Cell Cycle Perturbation Analysis: G2/M Phase Arrest Induction

A significant cellular response observed upon this compound exposure is the induction of cell cycle arrest, specifically at the G2/M phase researchgate.netcancernetwork.comaacrjournals.orgjustia.comresearchgate.net. This arrest prevents cells from progressing through mitosis, thereby inhibiting their division and proliferation. Studies using flow cytometry have shown that this compound increases the percentage of cells in the G2+M phase in a dose-dependent manner in leukemia and colon carcinoma cell lines researchgate.net. Microarray analyses have also indicated that this compound upregulates genes involved in G2/M cell arrest cancernetwork.comaacrjournals.org. This disruption of cell cycle progression is considered a major contributor to this compound's cytotoxic effects researchgate.net.

Elucidation of this compound-Mediated Apoptotic Pathways

This compound is known to induce apoptosis, or programmed cell death, in various cancer cell lines researchgate.netnih.govcancernetwork.comaacrjournals.orgjustia.comillinois.edu. The induction of apoptosis is a critical mechanism by which this compound exerts its anticancer effects. Studies have delved into the specific pathways involved in this process, including the activation of caspases, the regulation of Bcl-2 family proteins, and the modulation of mitochondrial function researchgate.netnih.govwindows.net.

Caspase Activation Dynamics and Pathways

Caspases are a family of proteases that play a central role in the execution of apoptosis anygenes.comresearchgate.net. Research indicates that this compound induces apoptosis through the activation of caspases researchgate.netnih.govjustia.comillinois.edu. Specifically, studies have shown elevation of total caspase activity and caspase-8 activity in human breast carcinoma cell lines treated with this compound nih.gov. Activation of caspases-9, -3, and -8, along with the cleavage of Bid, has been reported in MDA-468 cells treated with this compound windows.net. This suggests that this compound can trigger both extrinsic (receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways, as caspase-8 is typically associated with the extrinsic pathway and caspase-9 with the intrinsic pathway researchgate.netmdpi.com.

Here is a table summarizing caspase activation data:

| Cell Line | This compound Concentration Range (µg/mL) | Effect on Caspase Activity | Specific Caspases Activated | Reference |

| MCF-7 | 1-8 | Elevated total caspase | Caspase-8 | nih.gov |

| MCF-7/TH | 1-8 | Elevated total caspase | Caspase-8 | nih.gov |

| MDA-468 | Not specified | Activation | Caspase-9, -3, -8 | windows.net |

Regulation of Bcl-2 Family Proteins by this compound

The Bcl-2 family of proteins comprises both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bid) members that regulate mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors researchgate.netoncotarget.comoncotarget.comnih.govresearchgate.netthno.org. This compound has been shown to induce apoptosis by regulating Bcl-2 family proteins researchgate.net. Specifically, studies in MDA-468 cells have reported the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 upon this compound treatment windows.net. This modulation of the balance between pro- and anti-apoptotic Bcl-2 proteins favors the induction of apoptosis windows.net. This compound's methyl ester derivative has also been shown to modulate proapoptotic protein Bax and antiapoptotic protein Bcl-2 in DMBA-induced rat mammary tumorigenesis nih.gov.

Here is a table illustrating the regulation of Bcl-2 family proteins:

| Cell Line | This compound Treatment | Bax Expression | Bcl-2 Expression | Reference |

| MDA-468 | This compound treated | Upregulated | Downregulated | windows.net |

Mitochondrial Membrane Potential Modulation and Cytochrome c Release

The intrinsic apoptotic pathway is closely linked to mitochondrial function, involving changes in mitochondrial membrane potential and the release of cytochrome c into the cytosol anygenes.comresearchgate.netmdpi.comresearchgate.net. Cytochrome c release is a critical event that leads to the formation of the apoptosome and the activation of caspase-9 anygenes.comresearchgate.netmdpi.com. This compound has been shown to induce the release of cytochrome c from mitochondria windows.net. This release is concomitant with the activation of caspases and the modulation of Bcl-2 family proteins, indicating that the mitochondrial pathway plays a significant role in this compound-mediated apoptosis windows.net. Microarray analyses have also identified that this compound specifically upregulates genes involved in cytochrome c release cancernetwork.comaacrjournals.org. While direct data on this compound's effect on mitochondrial membrane potential was not explicitly found in the provided snippets, the release of cytochrome c is often associated with a decrease in mitochondrial membrane potential windows.netmdpi.com.

Modulation of Multidrug Resistance by this compound

Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). scirp.org Research has explored this compound's capacity to overcome MDR in various cancer cell lines. researchgate.netnih.gov

Inhibition of P-glycoprotein (P-gp) Mediated Efflux

Studies have indicated that this compound can inhibit P-glycoprotein (P-gp) mediated drug efflux. Experiments using [(3)H]-azidopine, a photoaffinity label for P-gp, showed that this compound inhibits the photolabeling of P-gp, with the inhibitory effect increasing with higher concentrations of this compound. researchgate.netnih.gov These findings suggest that this compound competitively inhibits P-gp-mediated efflux. researchgate.netnih.gov This mechanism is proposed to underlie the enhanced accumulation of chemotherapeutic agents in resistant cells and the reversal of multidrug resistance by this compound. researchgate.netnih.gov

Enhancement of Chemotherapeutic Agent Accumulation in Resistant Cells

A key aspect of this compound's ability to modulate MDR is its capacity to enhance the intracellular accumulation of chemotherapeutic agents in resistant cell lines. Flow cytometric assays have demonstrated that this compound increases the cellular accumulation of doxorubicin (B1662922) (DOX) in a dose-dependent manner in multidrug-resistant leukemia (CEM/VLB) and colon carcinoma (SW620/Ad-300) cell lines. researchgate.netnih.gov Co-incubation of tumor cells with both DOX and this compound effectively reversed DOX resistance in these cell lines. researchgate.netnih.gov For instance, in 104-fold DOX-resistant CEM/VLB cells and 111-fold DOX-resistant SW620/Ad-300 cell lines, co-incubation with this compound resulted in a significant reversal of resistance, indicated by dose modification factors of 50.9 and 99.6, respectively. researchgate.netnih.gov

The following table summarizes the effect of this compound on DOX resistance in resistant cell lines:

| Cell Line | Parental Sensitivity (IC50) | Resistant (IC50) | Fold Resistance | Dose Modification Factor with this compound |

| CEM/VLB | Lower | Higher (1.9-fold) nih.gov | 104-fold nih.gov | 50.9 nih.gov |

| SW620/Ad-300 | Lower | Higher (6-fold) nih.gov | 111-fold nih.gov | 99.6 nih.gov |

These results highlight this compound's potential as a modulator of MDR by interfering with efflux pumps and increasing intracellular drug concentrations. researchgate.netnih.gov

Anti-Inflammatory Mechanisms of this compound

Chronic inflammation is recognized as a significant factor in the pathogenesis of various diseases, including cancer. scispace.comnih.gov Methyl-amooranin (AMR-Me), a synthetic analog of this compound, has been investigated for its anti-inflammatory properties, particularly in the context of mammary carcinogenesis. scispace.comnih.gov

Regulation of NF-κB Signaling Pathway Components

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating inflammatory responses. scispace.comnih.govmdpi.commdpi.com Studies on methyl-amooranin have shown that it can suppress the inflammatory cascade by targeting components of the NF-κB pathway. scispace.comnih.gov Specifically, AMR-Me was found to suppress the degradation of inhibitory κB-alpha (IκB-α), a protein that sequesters NF-κB in the cytoplasm. scispace.comnih.gov By preventing IκB-α degradation, AMR-Me reduces the translocation of NF-κB from the cytosol to the nucleus, thereby inhibiting its transcriptional activity. scispace.comnih.gov This disruption of NF-κB signaling contributes to the anti-inflammatory effects observed with AMR-Me. scispace.comnih.gov Low expression of IκB-α and NF-κB p65 in the cytosol, coupled with high nuclear NF-κB p65 in control groups, indicated IκB-α degradation and subsequent NF-κB translocation, which was suppressed by AMR-Me treatment. scispace.com

Modulation of Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) is a molecular chaperone involved in the folding and stability of a wide range of client proteins, including many involved in cell growth, survival, and inflammatory signaling. mdpi.commdpi.comnih.gov HSP90 is often upregulated in cancer cells and has been implicated in regulating inflammatory cascades. mdpi.commdpi.comnih.gov Studies have shown that methyl-amooranin downregulates the expression of intratumor HSP90. scispace.comnih.govnih.gov Immunohistochemical analysis revealed substantial expression of HSP90 in control tumor samples, which was markedly reduced in samples from animals treated with AMR-Me, particularly at higher doses. nih.gov Quantitative analysis confirmed a dose-responsive attenuation of HSP90 expression with AMR-Me treatment. nih.gov This downregulation of HSP90 by AMR-Me is suggested to impede tumor cell growth and survival pathways, further contributing to its therapeutic potential. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11503749 nih.gov |

| Doxorubicin | 31703 |

| Azidopine | 2266 |

| Methyl-amooranin | Not readily available in search results, referred to as methyl-25-hydroxy-3-oxoolean-12-en-28-oate or AMR-Me researchgate.netscispace.comnih.gov |

| IκB-α | 83950 (for NFKBIA protein) |

| NF-κB | 23991 (for NF-kappa B) |

| COX-2 | 53405152 (for PTGS2 protein) |

| HSP90 | 37586457 (for HSP90AA1 protein) |

This compound, a triterpenoid (B12794562) derived from the plant Amoora rohituka, has been investigated for its biological activities at the molecular and cellular levels. researchgate.netnih.govresearchgate.net Research has particularly focused on its potential to modulate multidrug resistance in cancer cells and its anti-inflammatory properties.

Modulation of Multidrug Resistance by this compound

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary mechanism of MDR involves the overexpression of efflux transporter proteins, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. scirp.org Studies have explored this compound's capacity to circumvent this resistance mechanism in various human cancer cell lines. researchgate.netnih.gov

Inhibition of P-glycoprotein (P-gp) Mediated Efflux

Investigations into the mechanism by which this compound overcomes MDR have revealed its ability to inhibit P-glycoprotein (P-gp) function. Experiments utilizing the photoaffinity label [(3)H]-azidopine, which binds to P-gp, demonstrated that this compound inhibits the photolabeling of P-gp. researchgate.netnih.gov This inhibitory effect was observed to be dose-dependent, increasing with rising concentrations of this compound. researchgate.netnih.gov These findings strongly suggest that this compound acts as a competitive inhibitor of P-gp-mediated drug efflux. researchgate.netnih.gov This competitive inhibition is posited as a key mechanism underlying the enhanced intracellular accumulation of chemotherapeutic drugs and the subsequent reversal of multidrug resistance by this compound. researchgate.netnih.gov

Enhancement of Chemotherapeutic Agent Accumulation in Resistant Cells

A direct consequence of P-gp inhibition by this compound is the enhanced intracellular accumulation of chemotherapeutic agents in drug-resistant cancer cells. Flow cytometry-based assays have provided evidence for this phenomenon, showing that this compound treatment leads to an increased cellular uptake and retention of doxorubicin (DOX) in a dose-dependent manner in multidrug-resistant leukemia (CEM/VLB) and colon carcinoma (SW620/Ad-300) cell lines. researchgate.netnih.gov

Co-incubation experiments, where tumor cells were treated simultaneously with DOX and this compound, demonstrated a significant reversal of DOX resistance. researchgate.netnih.gov In highly resistant cell lines, such as CEM/VLB (exhibiting 104-fold resistance to DOX) and SW620/Ad-300 (exhibiting 111-fold resistance to DOX), the addition of this compound resulted in substantial dose modification factors of 50.9 and 99.6, respectively. researchgate.netnih.gov These dose modification factors indicate that a significantly lower concentration of DOX is required to achieve the same cytotoxic effect when combined with this compound, effectively restoring sensitivity in these resistant cell lines. researchgate.netnih.gov

The following table summarizes the impact of this compound on DOX resistance in selected cell lines:

| Cell Line | Fold Resistance to DOX (vs. Parental) | Dose Modification Factor with this compound |

| CEM/VLB | 104-fold nih.gov | 50.9 nih.gov |

| SW620/Ad-300 | 111-fold nih.gov | 99.6 nih.gov |

These data underscore this compound's potential to overcome MDR by enhancing the intracellular concentration of chemotherapeutic drugs through the inhibition of efflux transporters like P-gp. researchgate.netnih.gov

Anti-Inflammatory Mechanisms of this compound

Inflammation is a complex biological response implicated in the pathogenesis and progression of numerous diseases, including cancer. scispace.comnih.gov Methyl-amooranin (AMR-Me), a synthetic derivative of this compound, has been investigated for its anti-inflammatory properties, particularly in the context of experimental mammary carcinogenesis. scispace.comnih.gov

Regulation of NF-κB Signaling Pathway Components

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses, controlling the expression of numerous pro-inflammatory genes. scispace.comnih.govmdpi.commdpi.com Aberrant activation of NF-κB is frequently observed in various inflammatory diseases and cancers. scispace.comnih.gov Studies on methyl-amooranin have demonstrated its ability to modulate the NF-κB pathway, contributing to its anti-inflammatory effects. scispace.comnih.gov AMR-Me has been shown to suppress the degradation of inhibitory κB-alpha (IκB-α), a protein that acts as an inhibitor of NF-κB by sequestering it in the cytoplasm. scispace.comnih.gov By preventing IκB-α degradation, AMR-Me inhibits the translocation of activated NF-κB (specifically the p65 subunit) from the cytosol to the nucleus, thereby blocking its ability to activate the transcription of pro-inflammatory genes. scispace.comnih.gov This disruption of NF-κB signaling is considered a major target of AMR-Me in suppressing the inflammatory cascade. scispace.comnih.gov Analysis of protein expression showed low levels of IκB-α and cytosolic NF-κB p65, coupled with high nuclear NF-κB p65, in control tumor samples, indicative of NF-κB activation, which was counteracted by AMR-Me treatment. scispace.com

Impact on Cyclooxygenase-2 (COX-2) Expression and Activity

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, potent mediators of inflammation and pain. medsci.org Elevated levels of COX-2 are commonly found in inflamed tissues and various malignancies, contributing to tumor growth, angiogenesis, and metastasis. medsci.org Research indicates that methyl-amooranin effectively downregulates the expression of intratumor COX-2. scispace.comnih.gov This effect was observed in a dose-dependent manner in studies investigating AMR-Me's impact on chemically induced mammary tumors in rats. scispace.comnih.gov Immunohistochemical and mRNA expression analyses revealed a reduction in COX-2 levels in tumor samples from animals treated with AMR-Me compared to control groups. scispace.com This suppression of COX-2 expression by AMR-Me contributes to its anti-inflammatory and chemopreventive activities. scispace.comnih.gov

Modulation of Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) is an abundant molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a diverse array of client proteins, many of which are involved in cellular signaling, growth, and survival. mdpi.commdpi.comnih.gov HSP90 is often overexpressed in cancer cells and has been implicated in supporting the survival and proliferation of these cells, as well as regulating inflammatory pathways. mdpi.commdpi.comnih.gov Studies have shown that methyl-amooranin modulates the expression of intratumor HSP90. scispace.comnih.govnih.gov Immunohistochemical analysis of mammary tumor samples from rats treated with AMR-Me revealed a significant reduction in HSP90 expression compared to control animals. nih.gov Quantitative analysis further confirmed a dose-responsive decrease in HSP90-immunopositive cells with increasing doses of AMR-Me. nih.gov The downregulation of HSP90 by AMR-Me is suggested to interfere with crucial cellular pathways that promote tumor cell growth and survival, thereby contributing to its therapeutic effects. nih.gov

Antimicrobial Properties of this compound and its Derivatives

Extracts from Amoora rohituka, the plant from which this compound is isolated, have demonstrated antimicrobial activity. researchgate.netscribd.comnih.govijcmas.com Specifically, studies on Aphanamixis polystachya (syn. Amoora rohituka) have reported good antimicrobial activity. globalresearchonline.netmdpi.com The Meliaceae family, to which Amoora rohituka belongs, is generally known for its antimicrobial properties, with different genera exhibiting antibacterial and antifungal activities against a range of pathogens, including multidrug-resistant Staphylococcus aureus (MRSA). mdpi.com

Mechanisms of Action against Bacterial Strains

While the search results indicate that Amoora rohituka extracts possess antibacterial activity, detailed mechanisms of action specifically for this compound against bacterial strains are not explicitly detailed in the provided snippets. However, related research on other compounds from the Meliaceae family, such as nimbolide (B1678885) from M. azedarach, suggests that antimicrobial activity can be attributed to the disruption of the bacterial membrane, leading to loss of selective permeability. mdpi.com Another study on amorolfine (B1665469), a morpholine (B109124) antifungal drug, suggests a mechanism involving the enhancement of outer membrane disruption and potential binding to intracellular DNA in Acinetobacter baumannii. mdpi.com While amorolfine is structurally different from this compound, this highlights potential avenues for investigation into the mechanisms of action of other antimicrobial compounds.

Studies on the antibacterial activity of Aphanamixis polystachya against various Gram-positive and Gram-negative bacteria at a concentration of 400 µ g/disc revealed mild to moderate inhibitory activity, with the chloroform (B151607) soluble fraction showing the highest inhibition against Bacillus subtilis (11.0 mm zone of inhibition). researchgate.net

Potential against Fungal Pathogens

Research indicates the potential of compounds from Meliaceae plants, including Aphanamixis polystachya, against fungal pathogens. mdpi.comresearchgate.net Studies have investigated the in vitro antifungal activity of isolated limonoids from Aphanamixis polystachya against phytopathogenic fungi such as Fusarium oxysporum, Magnaporthe oryzae, and Sclerotium rolfsii. researchgate.net Some compounds isolated from A. polystachya have shown effectiveness against these fungi, with varying IC50 values. researchgate.net For instance, one compound demonstrated high effectiveness against Sclerotium rolfsii, Fusarium oxysporum, and Magnaporthe oryzae. researchgate.net Another compound was most effective against Phytophthora species and P. capsici. researchgate.net These findings suggest that this compound or other constituents of Amoora rohituka may hold potential against fungal infections.

Global Gene Expression Profiling in Response to this compound

Global gene expression profiling has been employed to understand the cellular responses to this compound treatment. nih.govcancernetwork.comresearchgate.netdntb.gov.uaresearchgate.netnih.gov This technique, often utilizing microarray hybridization, allows for the simultaneous analysis of the expression levels of thousands of genes. nih.gov

Transcriptomic Analysis via Microarray Hybridization

Transcriptomic analysis using microarray hybridization has been performed to assess the changes in gene expression induced by this compound. nih.govcancernetwork.comresearchgate.netdntb.gov.ua This method involves probing gene expression in the form of messenger RNA (mRNA). nih.gov Analysis of the data can be conducted using unsupervised or supervised methods to identify differences and relationships among samples based on gene expression. nih.gov

Identification of Differentially Expressed Genes Associated with this compound Treatment

Microarray analyses have identified differentially expressed genes (DEGs) in response to this compound treatment. nih.govcancernetwork.comresearchgate.netresearcher.lifesatijalab.orgnih.govresearchgate.net In studies involving tumor xenografts treated with this compound, global gene expression changes were analyzed, revealing that several genes were affected. nih.govresearchgate.net Specifically, one study indicated that 147 genes were upregulated at least threefold and 57 genes were down-regulated at least threefold at all tested doses of this compound. cancernetwork.com These affected genes were reported to be involved in various cellular processes. nih.govresearchgate.net

Investigation of Key Regulatory Pathways Affected by this compound

Investigation into the key regulatory pathways affected by this compound treatment has revealed its influence on several crucial cellular processes. This compound has been shown to specifically upregulate genes involved in drug transport, cell signaling, cytochrome C release, apoptosis, G2/M cell arrest, and inflammatory response. cancernetwork.com Conversely, it has been found to downregulate genes associated with angiogenesis and inflammatory response. cancernetwork.com

Further studies on methyl this compound (AMR-Me), a derivative of this compound, have provided insights into the affected pathways. scispace.comnih.govmdpi.com AMR-Me has been shown to disrupt estrogen receptor (ER) and Wnt/β-catenin signaling, suggesting a possible cross-talk between these pathways in the context of mammary carcinogenesis. nih.gov It downregulated the expression of ER-α and ER-β and reduced the expression and translocation of β-catenin. nih.gov Additionally, AMR-Me modulated the expression of cyclin D1, a downstream target of both ER and Wnt signaling. nih.gov

Methyl this compound has also been found to suppress the inflammatory cascade by inhibiting inflammatory and stress mediators such as COX-2, HSP90, and NF-κB. scispace.commdpi.com It downregulated the expression of COX-2 and HSP90, suppressed the degradation of IκB-α, and reduced the translocation of NF-κB. scispace.com This suggests that the NF-κB-evoked inflammatory cascade is a major target of methyl this compound. scispace.comjci.org

Transcriptome-wide association studies have also suggested this compound as a potential candidate drug for basal cell carcinoma, with potential involvement in pathways such as viral life cycle-HIV-1, GABAergic synapse, nicotine (B1678760) addiction, ether lipid metabolism, and mineral absorption pathways. doaj.orgresearchgate.net

Interactive Data Table: Differentially Expressed Genes (Example based on search results)

| Gene Category | Regulation | Number of Genes (Example) |

| Drug transport | Upregulated | Mentioned in text |

| Cell signaling | Upregulated | Mentioned in text |

| Cytochrome C release | Upregulated | Mentioned in text |

| Apoptosis | Upregulated | Mentioned in text |

| G2/M cell arrest | Upregulated | Mentioned in text |

| Inflammatory response | Upregulated | Mentioned in text |

| Angiogenesis | Downregulated | Mentioned in text |

| Inflammatory response | Downregulated | Mentioned in text |

| Energy pathways | Affected | Mentioned in text |

| Transport | Affected | Mentioned in text |

| Immune response | Affected | Mentioned in text |

| Nucleic acid metabolism | Affected | Mentioned in text |

| Protein metabolism | Affected | Mentioned in text |

| Cell growth and/or maintenance | Affected | Mentioned in text |

| Signal transduction and cell communication | Affected | Mentioned in text |

Preclinical in Vivo Efficacy Studies of Amooranin and Its Derivatives

Evaluation of Amooranin in Animal Models of Disease

Preclinical in vivo studies have been crucial in establishing the anticancer potential of this compound. Research using established animal models has provided evidence of its efficacy in inhibiting tumor progression.

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. In these models, this compound has demonstrated significant antitumor activity. Studies have shown that this compound can inhibit the growth of human colon carcinoma cells. researchgate.netresearchgate.net Specifically, in nude mice bearing xenografts of SW 620 colon carcinoma, administration of this compound resulted in a significant inhibition of tumor growth. researchgate.netnih.gov

| Animal Model | Cancer Cell Line | Observed Effect |

|---|---|---|

| Nude Mice | SW 620 (Human Colon Carcinoma) | Significant inhibition of tumor growth researchgate.netnih.gov |

Chemically-induced carcinogenesis models mimic the process of cancer development in humans that is caused by exposure to carcinogens. This compound has been evaluated in such models, showing its potential to interfere with tumor development. In a model where mammary adenocarcinoma was induced in rats using N-methyl-N-nitrosourea, this compound treatment led to a reduction in tumor size. researchgate.netresearchgate.netnih.gov

A more detailed investigation was conducted on a derivative of this compound, methyl this compound (AMR-Me), in a rat model of mammary carcinogenesis induced by 7,12-dimethylbenz(a)anthracene (DMBA). nih.gov This study demonstrated a striking dose-dependent chemopreventive efficacy for AMR-Me. nih.gov Oral administration of AMR-Me resulted in a significant reduction in tumor incidence, total tumor burden, and average tumor weight, alongside reversing histopathological changes. nih.gov

| Treatment Group | Tumor Incidence (%) | Total Tumor Burden (g) | Average Tumor Weight (g) |

|---|---|---|---|

| DMBA Control | 100 | Data Not Specified | Data Not Specified |

| DMBA + AMR-Me (0.8 mg/kg) | Reduced | Reduced | Reduced |

| DMBA + AMR-Me (1.2 mg/kg) | Further Reduced | Further Reduced | Further Reduced |

| DMBA + AMR-Me (1.6 mg/kg) | Strikingly Inhibited | Strikingly Inhibited | Strikingly Inhibited |

Assessment of Tumor Growth Inhibition in Xenograft Models

Comparative Analysis of this compound and its Potent Derivatives In Vivo

While this compound itself has shown promising in vivo antitumor effects, research has also focused on its synthetic derivatives to identify more potent agents. researchgate.netnih.gov A key derivative, methyl-25-hydroxy-3-oxoolean-12-en-28-oate, also known as methyl this compound (AMR-Me), has been found to possess superior cytotoxic effects against human breast cancer cells in vitro compared to its parent compound. researchgate.net

| Compound | Animal Model | Cancer Type | Key Findings |

|---|---|---|---|

| This compound | Nude Mice | SW 620 Colon Carcinoma (Xenograft) | Significantly inhibited tumor growth. researchgate.netnih.gov |

| This compound | Rats | N-methyl-N-nitrosourea-induced Mammary Adenocarcinoma | Reduced tumor size. researchgate.netnih.govnih.gov |

| Methyl this compound (AMR-Me) | Rats | DMBA-induced Mammary Carcinogenesis | Striking, dose-dependent inhibition of tumor incidence and growth. nih.gov |

| Methyl this compound (AMR-Me) | Mice | Dalton's Ascites Lymphoma | Demonstrated antitumor efficacy. nih.gov |

| Methyl this compound (AMR-Me) | Swiss Mice | Ehrlich Ascites Tumor | Inactive at the tested doses. researchgate.net |

Future Research Directions in Amooranin Biology

Identification of Novel Molecular Targets for Therapeutic Intervention

While initial research has identified several key mechanisms of Amooranin's action, a deeper understanding of its molecular interactions is crucial for its development as a targeted therapy. This compound is known to induce apoptosis through the activation of caspases, particularly caspase-8, and regulate the Bcl-2 family of proteins. researchgate.netigib.res.in It also causes cell cycle arrest at the G2/M phase. aacrjournals.orgresearchgate.net A significant finding is its ability to overcome multidrug resistance by inhibiting P-glycoprotein (P-gp), which enhances the efficacy of co-administered chemotherapeutics like doxorubicin (B1662922). aacrjournals.orgnih.gov Furthermore, its methyl ester analog, Methyl-amooranin (AMR-Me), has been shown to downregulate key signaling molecules including estrogen receptors (ER-α, ER-β), β-catenin, and cyclin D1, as well as suppress the NF-κB inflammatory pathway by inhibiting COX-2 and HSP90. researchgate.netnih.govscispace.com

Future research must aim to expand this list of known targets. Investigating the global gene expression changes induced by this compound in various cancer models can reveal novel pathways affected by the compound. aacrjournals.org Techniques such as proteomic profiling and kinome screening could identify direct binding partners and downstream effectors previously unknown. Understanding these new targets will not only clarify its mechanism of action but could also enable its application in cancers driven by specific molecular aberrations, paving the way for personalized medicine approaches.

| Compound | Known Molecular Target/Pathway | Observed Effect | Reference(s) |

| This compound (AMR) | Caspase Cascade (specifically Caspase-8) | Activation, Induction of Apoptosis | researchgate.netigib.res.ine-century.us |

| Bcl-2 Protein Family | Regulation | researchgate.netnih.gov | |

| Cell Cycle (G2/M Phase) | Arrest | researchgate.netaacrjournals.orgresearchgate.net | |

| P-glycoprotein (P-gp) | Competitive Inhibition, Reversal of Multidrug Resistance | aacrjournals.orgnih.govnih.gov | |

| Methyl-amooranin (AMR-Me) | Estrogen Receptors (ER-α, ER-β) | Downregulation | researchgate.net |

| Wnt/β-catenin Signaling | Downregulation of β-catenin | researchgate.net | |

| Cyclin D1 | Downregulation | researchgate.net | |

| NF-κB Signaling Pathway | Inhibition, Suppression of Inflammatory Cascade | nih.govscispace.com | |

| Cyclooxygenase-2 (COX-2) | Downregulation | nih.govscispace.com | |

| Heat Shock Protein 90 (HSP90) | Downregulation | nih.govscispace.com |

This table is generated based on the text and cited sources.

Development of Advanced Synthetic Routes for Scalable Production

This compound is a triterpene acid isolated from the Indian medicinal plant Amoora rohituka. nih.gov The reliance on natural extraction presents significant challenges for large-scale production, including variability in yield and purity, and potential ecological strain. While the antineoplastic activity of naturally derived this compound has been described as relatively weak, prompting the development of more potent derivatives, the synthesis of the core structure remains a critical bottleneck. researchgate.netnih.govscispace.com

Patents and studies have reported methods for synthesizing this compound and its analogs, such as AMR-Me. scispace.comwipo.intjustia.com However, for clinical and commercial viability, these laboratory-scale syntheses must be translated into robust, scalable, and cost-effective manufacturing processes. Future research should focus on developing advanced synthetic strategies, potentially exploring novel catalytic methods, flow chemistry, or biotechnological production through engineered microorganisms. The goal is to establish a reproducible and economically feasible supply chain that is not dependent on the harvesting of the natural source, ensuring a consistent supply of this compound and its analogs for extensive preclinical and potential clinical investigation.

Rational Design of Next-Generation this compound Analogs with Enhanced Specificity

The principle of analog development has already proven fruitful in the case of this compound. Its methyl ester derivative, AMR-Me, demonstrates superior cytotoxic effects against human breast cancer cells compared to the parent compound. researchgate.netresearchgate.net This success underscores the potential for structural modification to enhance bioactivity. This approach is consistent with broader efforts in the field of oleanane (B1240867) triterpenoids, where synthetic derivatives have been created that are among the most potent anti-inflammatory and anticarcinogenic agents known. nih.gov

Future efforts should employ a rational, structure-based design approach. By using the known crystal structures of targets like P-glycoprotein or NF-κB, computational modeling and molecular docking studies can predict modifications to the this compound scaffold that would improve binding affinity and specificity. The aim is to create a new generation of analogs with not only heightened potency but also a more targeted mechanism of action, potentially reducing off-target effects. Systematically exploring modifications at various positions on the triterpenoid (B12794562) skeleton could yield novel compounds with significantly improved therapeutic indices.

Exploration of this compound in New Disease Models

To date, research on this compound has predominantly focused on its anticancer properties, with studies conducted on cell lines for breast, colon, cervical, and hematopoietic cancers. researchgate.netresearchgate.netnih.gove-century.us In vivo studies have utilized models such as chemically-induced mammary tumors in rats and human tumor xenografts in mice. aacrjournals.orgnih.govscispace.com While this provides a solid foundation, the known molecular targets of this compound and its analogs suggest its potential utility extends beyond oncology.

The potent anti-inflammatory activity of AMR-Me, demonstrated by its inhibition of the NF-κB and COX-2 pathways, strongly indicates its potential for treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. nih.govscispace.com The broader class of oleanane triterpenoids, to which this compound belongs, has been associated with hepatoprotective, cardioprotective, and antiviral activities. researchgate.net Therefore, a crucial future direction is to screen this compound and its next-generation analogs in a diverse range of new disease models. This exploration could uncover entirely new therapeutic applications and significantly broaden the clinical potential of this chemical scaffold.

Synergistic Research with Existing Biological Agents

The complexity of diseases like cancer often requires combination therapy to achieve durable responses. clinicsinsurgery.com this compound's demonstrated ability to reverse multidrug resistance by inhibiting P-gp makes it an excellent candidate for synergistic research. nih.gov Studies have already shown that its co-administration with doxorubicin restores sensitivity in resistant colon and leukemia cell lines. nih.gov

Future research should systematically explore combinations of this compound or its potent analogs with a wide array of existing therapeutic agents. This includes standard-of-care chemotherapies, targeted therapies (e.g., kinase inhibitors), and immunotherapies (e.g., checkpoint inhibitors). Such combinations could allow for the use of lower doses of highly toxic drugs, thereby reducing adverse effects, or could overcome primary and acquired resistance to other agents. nih.govcabidigitallibrary.org Investigating these synergistic interactions in relevant preclinical models is a critical step toward developing more effective and tolerable treatment regimens. clinicsinsurgery.com

Q & A

Q. What standardized methodologies are used to assess Amooranin’s cytotoxicity in cancer cell lines?

Cytotoxicity is typically evaluated via the MTT assay, which measures mitochondrial activity in viable cells. IC50 values (concentration inhibiting 50% cell growth) are calculated using dose-response curves. For instance, this compound showed an IC50 of 2.9 µg/mL in SW620 human colon carcinoma cells, validated via Annexin-V-FITC staining and mitochondrial membrane depolarization assays . Flow cytometry is recommended for apoptosis quantification, while Western blotting confirms downstream markers like cytochrome c release and Bcl-2/Bcl-XL downregulation .

Q. How are in vivo anticancer effects of this compound evaluated in preclinical models?

Xenograft models (e.g., SW620 colon carcinoma in nude mice) are standard. Tumor growth inhibition is measured via caliper-based volume calculations. This compound demonstrated dose-dependent efficacy, with 2 mg/kg showing superior tumor suppression compared to higher doses (5–10 mg/kg), likely due to metabolic saturation . Gene expression microarrays are critical for identifying pathways affected (e.g., apoptosis, energy metabolism) .

Q. What are the primary molecular targets of this compound in cancer cells?

Key targets include caspase activation (caspase-3/9), mitochondrial membrane depolarization, and modulation of apoptotic regulators (Bcl-2, Bcl-XL). Methodologically, caspase activity assays (fluorometric or colorimetric) and mitochondrial potential dyes (e.g., JC-1) are used to validate these effects .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s signaling pathways across cancer types?

Discrepancies in pathway activation (e.g., JNK/p38 MAPK in breast cancer vs. PI3K/Akt in leukemia) require context-specific validation. Co-immunoprecipitation and kinase activity assays should be paired with pathway-specific inhibitors (e.g., SP600125 for JNK). For example, Rabi et al. (2007) used dominant-negative mutants to confirm JNK dependency in MCF-7 cells .

Q. What experimental strategies address the paradoxical dose-response observed in this compound’s in vivo efficacy?

Nonlinear pharmacokinetics (e.g., 2 mg/kg outperforming higher doses) necessitate metabolite profiling and pharmacokinetic-pharmacodynamic (PK-PD) modeling. Studies should compare plasma concentrations, tissue distribution, and metabolite stability using LC-MS/MS .

Q. How can researchers optimize this compound’s bioavailability for systemic delivery?

Nanoformulation (liposomal encapsulation or polymeric nanoparticles) improves solubility and reduces off-target toxicity. Preclinical testing should include biodistribution studies with radiolabeled this compound and comparative efficacy in orthotopic vs. subcutaneous tumor models .

Data Interpretation & Validation

Q. What statistical approaches are recommended for analyzing gene expression changes induced by this compound?

Microarray or RNA-seq data require false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons. Functional enrichment tools (DAVID, GSEA) identify pathways like apoptosis or immune response, as shown in SW620 xenografts .

Q. How should researchers validate conflicting in vitro vs. in vivo apoptotic effects of this compound?

3D cell culture models (spheroids/organoids) mimic in vivo tumor microenvironments. Combinatorial assays (e.g., TUNEL staining for DNA fragmentation in xenografts) reconcile discrepancies by assessing hypoxia and stromal interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.